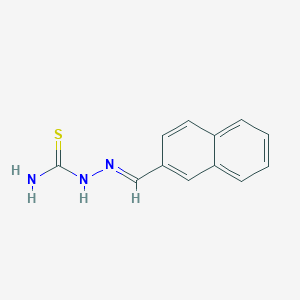

2-naphthaldehyde thiosemicarbazone

Description

Overview of Thiosemicarbazones in Contemporary Medicinal and Coordination Chemistry

Thiosemicarbazones are a class of Schiff bases typically synthesized through the condensation reaction of a thiosemicarbazide (B42300) with an aldehyde or a ketone. ontosight.ainih.gov These molecules are characterized by the R₂C=N-NH-C(=S)NH₂ backbone and have been a subject of extensive research for decades due to their significant and varied biological activities. jddtonline.info In medicinal chemistry, thiosemicarbazones are recognized for a wide pharmacological spectrum, including anticancer, antimicrobial, antiviral, and antifungal properties. irejournals.comresearchgate.net Their mechanism of action is often attributed to their ability to chelate metal ions that are essential for various biological processes, such as inhibiting ribonucleotide reductase, an enzyme critical for DNA synthesis. nih.govirejournals.com The compound Triapine, for instance, is a thiosemicarbazone that has advanced to clinical trials as an anticancer agent. nih.gov

In the field of coordination chemistry, thiosemicarbazones are highly valued as versatile ligands. nih.gov Possessing both sulfur and nitrogen donor atoms, they can bind to metal ions in several coordination modes. rsc.orgmdpi.com They typically act as bidentate ligands, coordinating through the sulfur atom and the azomethine nitrogen atom to form a stable five-membered chelate ring. nih.gov However, their versatility allows for other coordination patterns, which can be influenced by factors like the substituents on the thiosemicarbazone backbone, the nature of the metal ion, and its oxidation state. nih.gov This adaptability in coordination, coupled with the relative ease of their synthesis, has made thiosemicarbazone-metal complexes a fertile ground for developing new catalysts and materials with unique properties. mdpi.com The coordination of the metal ion can also enhance the biological activity of the thiosemicarbazone ligand. researchgate.net

Significance and Research Rationale for 2-Naphthaldehyde (B31174) Thiosemicarbazone and Its Analogues

The scientific interest in 2-naphthaldehyde thiosemicarbazone stems from the combination of the known biological activity of the thiosemicarbazone moiety with the distinct properties of the naphthalene (B1677914) group. ontosight.ai The naphthalene ring system is a bulky, aromatic structure that can influence the compound's lipophilicity, steric profile, and potential for π-π stacking interactions with biological targets. Research into this specific compound is driven by the hypothesis that these properties can modulate its therapeutic potential, leading to enhanced efficacy or novel mechanisms of action. ontosight.ai

Studies have explored this compound for its potential as an antiviral, antibacterial, and anticancer agent. ontosight.ai The synthesis of this compound is generally straightforward, involving the condensation of 2-naphthaldehyde with thiosemicarbazide. ontosight.airesearchgate.net This accessibility allows researchers to readily produce the compound and its derivatives for further investigation. Academic research also focuses on creating and studying metal complexes of this compound, with transition metals such as copper, palladium, and ruthenium, to explore how coordination affects their physical, analytical, and biological properties. researchgate.nettandfonline.com The investigation of analogues, such as those with substitutions on the naphthalene ring (e.g., 2-hydroxy-1-naphthaldehyde (B42665) thiosemicarbazone), further aims to elucidate structure-activity relationships. researchgate.netresearchgate.net

Below is a table detailing some of the computed chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁N₃S | PubChem |

| Molecular Weight | 229.30 g/mol | PubChem |

| IUPAC Name | [(E)-naphthalen-2-ylmethylideneamino]thiourea | PubChem |

| CAS Number | 24091-06-3 | PubChem |

| XLogP3 | 2.5 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 229.06736854 Da | PubChem |

| Topological Polar Surface Area | 82.5 Ų | PubChem |

Scope and Hierarchical Structure of the Research Outline

This article is structured to provide a focused and systematic overview of the chemical compound this compound based on academic research. The content is organized hierarchically to build a comprehensive understanding, starting from a general introduction and progressively detailing the specific attributes of the compound.

The structure is as follows:

Section 1: : This initial section serves to introduce the compound by first providing a broad overview of its chemical class, the thiosemicarbazones, and their importance in medicinal and coordination chemistry. It then narrows the focus to this compound itself, outlining the rationale for its study. Finally, this subsection explains the organizational logic of the article.

This structured approach ensures a thorough and informative exploration of the subject, strictly adhering to the specified topics without delving into excluded areas such as clinical dosage or safety profiles.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(E)-naphthalen-2-ylmethylideneamino]thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3S/c13-12(16)15-14-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-8H,(H3,13,15,16)/b14-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGAUDXIKISOSGC-RIYZIHGNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C=NNC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)/C=N/NC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30416251 | |

| Record name | 2-Naphthaldehyde thiosemicarbazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30416251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24091-06-3 | |

| Record name | NSC106604 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106604 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthaldehyde thiosemicarbazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30416251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Derivatization Strategies of 2 Naphthaldehyde Thiosemicarbazone

Classical Condensation Reaction Approaches for 2-Naphthaldehyde (B31174) Thiosemicarbazone Synthesis

The most common and direct method for synthesizing 2-naphthaldehyde thiosemicarbazone is through the condensation reaction of 2-naphthaldehyde with thiosemicarbazide (B42300). ontosight.ai This reaction is typically carried out in a suitable solvent, such as ethanol (B145695), and may be catalyzed by a few drops of acid. ias.ac.inacs.org The general reaction involves the nucleophilic attack of the primary amine group of thiosemicarbazide on the carbonyl carbon of 2-naphthaldehyde, followed by the elimination of a water molecule to form the characteristic imine linkage of the thiosemicarbazone.

The reaction mixture is often refluxed for a period ranging from a few hours to several hours to ensure complete reaction. ias.ac.intandfonline.com Upon cooling, the product, this compound, often precipitates out of the solution and can be collected by filtration. ias.ac.in Recrystallization from a suitable solvent, such as absolute ethanol, is a common method used to purify the final product. ias.ac.in

Optimization of Reaction Conditions for Enhanced Purity and Yield

The yield and purity of this compound can be significantly influenced by various reaction parameters. The choice of solvent, catalyst, reaction temperature, and reaction time are all critical factors that can be optimized. For instance, while ethanol is a commonly used solvent, other alcohols or solvent mixtures may be employed to improve the solubility of the reactants and facilitate the reaction.

The use of an acid catalyst, such as glacial acetic acid or hydrochloric acid, can accelerate the rate of condensation. ias.ac.inacs.org However, the concentration of the catalyst must be carefully controlled to avoid unwanted side reactions. The temperature of the reaction is another crucial parameter; while refluxing is common, some reactions may proceed efficiently at room temperature, particularly with reactive aldehydes. nih.gov The optimal reaction time needs to be determined experimentally to maximize the yield while minimizing the formation of degradation products.

Purification of the final compound is essential to remove any unreacted starting materials or byproducts. In addition to recrystallization, chromatographic techniques such as thin-layer chromatography (TLC) can be used to assess the purity of the synthesized compound. ias.ac.in A single spot on a TLC plate is often indicative of a pure compound. ias.ac.in

Rational Design and Synthesis of Substituted this compound Analogues

The modular nature of the this compound scaffold allows for the rational design and synthesis of a wide array of analogues. nih.gov Modifications can be introduced at two primary sites: the naphthalene (B1677914) ring system and the thiosemicarbazone moiety. This derivatization is a key strategy to modulate the physicochemical and biological properties of the parent compound.

Modification of the Naphthalene Ring System

Introducing substituents onto the naphthalene ring can significantly alter the electronic and steric properties of the molecule. For example, the synthesis of 2-hydroxy-1-naphthaldehyde (B42665) thiosemicarbazone involves the use of 2-hydroxy-1-naphthaldehyde as the starting aldehyde. tandfonline.comtandfonline.comresearchgate.netresearchgate.net This hydroxyl group can act as an additional coordination site for metal ions and can participate in hydrogen bonding, potentially influencing the compound's biological activity. tandfonline.com Similarly, other substituted naphthaldehydes can be employed to generate a library of analogues with diverse functionalities. For instance, the synthesis of thiosemicarbazones from 1-acetonaphthone introduces a methyl group on the imine carbon. nih.gov

| Starting Naphthalene Derivative | Resulting Thiosemicarbazone Analogue | Reference |

| 2-Hydroxy-1-naphthaldehyde | 2-Hydroxy-1-naphthaldehyde thiosemicarbazone | tandfonline.comtandfonline.comresearchgate.netresearchgate.net |

| 1-Acetonaphthone | N-(1-(naphthalen-1-yl)ethylidene)hydrazine-1-carbothioamide | nih.gov |

Functionalization of the Thiosemicarbazone Moiety

The thiosemicarbazone moiety offers several points for functionalization, primarily at the N4-position (the terminal nitrogen) and the sulfur atom.

N4-Substitution: A common strategy involves the use of N4-substituted thiosemicarbazides in the condensation reaction. nih.gov These substituted thiosemicarbazides can be prepared by reacting an appropriate isothiocyanate with hydrazine (B178648) or a substituted hydrazine. researchgate.net This approach allows for the introduction of a wide range of alkyl, aryl, or other functional groups at the N4-position. For example, reacting 2-naphthaldehyde with 4-phenylthiosemicarbazide (B147422) would yield N-phenyl-2-(naphthalen-2-ylmethylene)hydrazine-1-carbothioamide. nih.gov The introduction of different substituents at this position can impact the lipophilicity, hydrogen bonding capacity, and metal-chelating properties of the resulting thiosemicarbazone.

S-Alkylation: While less common for this specific compound in the provided results, a general derivatization strategy for thiosemicarbazones involves the alkylation of the sulfur atom. This modification converts the thione group (C=S) into a thiol ether (C-S-R) and can significantly alter the electronic properties and coordination chemistry of the molecule.

Exploration of Green Chemistry Methodologies in Thiosemicarbazone Synthesis

In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods. For the synthesis of thiosemicarbazones, including this compound, several green chemistry approaches have been explored to reduce reaction times, energy consumption, and the use of hazardous solvents.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. mdpi.comsemanticscholar.org The synthesis of thiosemicarbazones under microwave conditions often leads to significantly shorter reaction times and improved yields compared to conventional heating methods. mdpi.comchemrj.orgbanglajol.info Reactions can be carried out in a solvent or under solvent-free conditions, further enhancing the green credentials of the synthesis. mdpi.comresearchgate.net For instance, the microwave-assisted synthesis of various thiosemicarbazones has been reported to be complete in minutes with high yields. mdpi.comchemrj.orgacs.org

Ultrasound-Assisted Synthesis: Sonochemistry, the use of ultrasound to promote chemical reactions, provides another green alternative. asianpubs.orguniv.kiev.ua Ultrasound irradiation can enhance mass transfer and accelerate reaction rates, often at ambient temperature. asianpubs.org This method has been successfully applied to the synthesis of various thiosemicarbazone derivatives, offering advantages such as milder reaction conditions, shorter reaction times, and higher yields. asianpubs.orgnih.gov

Solvent-Free Synthesis: Conducting reactions in the absence of a solvent, or under solvent-free conditions, is a key principle of green chemistry. This approach minimizes waste and avoids the use of potentially toxic and volatile organic solvents. researchgate.net Grinding the reactants together, sometimes with a catalyst, can be an effective method for solid-state synthesis. nih.gov

| Green Chemistry Method | Key Advantages | Reference(s) |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, potential for solvent-free conditions | mdpi.comsemanticscholar.orgchemrj.orgbanglajol.infoacs.org |

| Ultrasound-Assisted Synthesis | Milder reaction conditions, shorter reaction times, higher yields | asianpubs.orguniv.kiev.uanih.govnih.gov |

| Solvent-Free Synthesis | Reduced waste, avoidance of toxic solvents | nih.govresearchgate.net |

Advanced Structural Elucidation and Spectroscopic Characterization Methodologies

Vibrational Spectroscopy for Ligand and Complex Characterization (Infrared Spectroscopy)

Infrared (IR) spectroscopy is a fundamental technique for characterizing 2-naphthaldehyde (B31174) thiosemicarbazone, providing critical information about its functional groups. The IR spectrum displays characteristic absorption bands that confirm the condensation of 2-naphthaldehyde with thiosemicarbazide (B42300) and detail the bonding environment.

Key vibrational frequencies observed in thiosemicarbazones are instrumental for its identification. The N-H stretching vibrations of the primary amine (NH₂) and secondary amine (NH) groups typically appear in the region of 3150-3400 cm⁻¹. nih.govijstr.org A crucial band in the spectrum is that of the azomethine group (C=N), which results from the condensation reaction. This stretching vibration is typically observed in the 1590-1620 cm⁻¹ range. ijstr.orgresearchgate.net

The presence of the thioamide moiety is confirmed by the ν(C=S) stretching vibration. This band is often found between 1150 cm⁻¹ and 1350 cm⁻¹, though it can be coupled with other vibrations. ijstr.orgresearchgate.net Upon coordination to a metal ion, significant shifts in the ν(C=N) and ν(C=S) bands are observed, indicating the involvement of the azomethine nitrogen and the thione sulfur in chelation. nih.gov

Table 1: Characteristic Infrared Frequencies for 2-Naphthaldehyde Thiosemicarbazone and Related Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Amine (NH₂ / NH) | Stretching (ν) | 3150 - 3400 | nih.govijstr.org |

| Azomethine (C=N) | Stretching (ν) | 1590 - 1620 | ijstr.orgresearchgate.net |

| Thioamide (C=S) | Stretching (ν) | 1150 - 1350 | ijstr.orgresearchgate.net |

| N-N | Stretching (ν) | ~1482 | ijstr.org |

| Amine (NH) | Bending (δ) | ~647 | ijstr.org |

Nuclear Magnetic Resonance Spectroscopy for Definitive Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural assignment of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum, the protons of the naphthalene (B1677914) ring typically appear as a series of multiplets in the aromatic region (δ 7.20-8.50 ppm). nih.gov The azomethine proton (-CH=N) gives a characteristic singlet, often downfield. A key diagnostic signal is the thioamide N(2)H proton, which appears as a singlet at a significantly downfield chemical shift, often above δ 11.0 ppm, due to its acidic nature and potential involvement in hydrogen bonding. nih.govresearchgate.net The terminal NH₂ protons usually resonate as a broad singlet. nih.gov

The ¹³C NMR spectrum provides complementary information. The carbon atom of the C=S group is highly deshielded and resonates in the range of δ 176-179 ppm. nih.govresearchgate.net The azomethine carbon (C=N) signal is typically found between δ 125-148 ppm. nih.govresearchgate.net The carbons of the naphthalene ring produce a set of signals in the aromatic region (δ 110-137 ppm). nih.gov Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, are often employed to definitively assign all proton and carbon signals, confirming connectivity within the molecule. nih.govnih.gov

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Thiosemicarbazones

| Assignment | Nucleus | Typical Chemical Shift (ppm) | Reference |

| NH (Thioamide) | ¹H | > 11.0 (singlet) | nih.govresearchgate.net |

| CH=N (Azomethine) | ¹H | ~8.5 (singlet) | nih.gov |

| NH₂ (Terminal) | ¹H | ~8.1 (broad singlet) | nih.gov |

| Aromatic (Naphthyl) | ¹H | 7.2 - 8.5 (multiplets) | nih.gov |

| C=S (Thione) | ¹³C | 176 - 179 | nih.govresearchgate.net |

| C=N (Azomethine) | ¹³C | 125 - 148 | nih.govresearchgate.net |

| Aromatic (Naphthyl) | ¹³C | 110 - 137 | nih.gov |

Mass Spectrometry for Molecular Ion Analysis and Fragmentation Patterns (ESI-MS, GC-MS)

Mass spectrometry (MS) is used to determine the molecular weight and study the fragmentation pathways of this compound, confirming its elemental composition. The compound has a molecular weight of approximately 229.30 g/mol . nih.gov

In Gas Chromatography-Mass Spectrometry (GC-MS), the molecule may undergo thermal degradation or characteristic fragmentation upon electron ionization. scirp.org A common fragmentation pattern involves the loss of ammonia (B1221849) (NH₃), which can make the molecular ion peak difficult to observe. scirp.org Key fragments often arise from the cleavage of the thiosemicarbazide side chain. For instance, a prominent peak at m/z 153 is observed for this compound, corresponding to the [C₁₁H₇N]⁺ fragment. nih.gov Other fragmentation routes can involve the formation of smaller volatile molecules like HN=C=S. scirp.org

Electrospray Ionization Mass Spectrometry (ESI-MS) is a softer ionization technique that is particularly useful for observing the protonated molecular ion [M+H]⁺, confirming the molecular weight with high accuracy. nih.gov This technique is also instrumental in characterizing metal complexes of the ligand, where the mass spectrum reveals peaks corresponding to the complex ion, often showing a characteristic isotopic distribution pattern for the metal. nih.govrsc.org

Electronic Absorption and Luminescence Spectroscopy for Electronic Structure Probing (UV-Vis Spectroscopy, Photophysical Properties)

UV-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound. The spectrum is characterized by intense absorption bands in the ultraviolet region, arising from π→π* transitions within the conjugated system of the naphthalene ring and the azomethine group. nih.gov A lower energy band, corresponding to an n→π* transition associated with the non-bonding electrons of the sulfur and nitrogen atoms, may also be observed, often as a shoulder on the more intense bands. nih.gov For similar thiosemicarbazones, a strong absorption maximum (λₘₐₓ) is seen around 319 nm. nih.gov

Some thiosemicarbazones exhibit interesting photophysical properties, such as photochromism, where irradiation with UV light can induce a reversible E/Z isomerization around the C=N bond, leading to a change in the absorption spectrum. nih.gov Furthermore, derivatives of naphthaldehyde thiosemicarbazone can act as fluorescent chemosensors. researchgate.net The interaction with specific metal ions can lead to significant changes in their luminescence properties, such as a dramatic enhancement of fluorescence intensity, a phenomenon known as ionochromism. researchgate.neteco-vector.com

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not detailed in the provided search results, analysis of closely related structures allows for a robust prediction of its key features.

Crystallographic analysis of similar thiosemicarbazones reveals that the molecule is generally planar, which maximizes π-conjugation. researchgate.net The C=S bond length is typically around 1.67 Å in the free ligand. Upon coordination to a metal, this bond lengthens to over 1.70 Å, indicating a decrease in its double bond character and the participation of the sulfur atom in bonding. researchgate.net The C=N azomethine bond length is typically around 1.30 Å. researchgate.net The molecule predominantly adopts an E conformation with respect to both the C=N and C-N bonds, which is the most thermodynamically stable arrangement. researchgate.net

In the solid state, thiosemicarbazones exist predominantly in the thione tautomeric form rather than the thiol form. nih.gov The crystal structure is often stabilized by an extensive network of hydrogen bonds. Intramolecular hydrogen bonds can occur, for example, between the N-H of the hydrazinic nitrogen and the azomethine nitrogen. researchgate.net More commonly, intermolecular hydrogen bonds are formed, where the N-H groups of the thioamide moiety act as donors to the sulfur atom of a neighboring molecule, leading to the formation of centrosymmetric dimers or extended chains in the crystal lattice. researchgate.net These hydrogen bonding networks are crucial in defining the supramolecular architecture of the compound.

Assessment of Molecular Conformation and Planarity

While specific experimental X-ray crystallography data for this compound is not extensively detailed in the reviewed literature, analysis of closely related structures, such as 2-hydroxy-1-naphthaldehyde (B42665) 2-methylthiosemicarbazone, provides significant insights. In such analogues, the naphthalene ring system itself is observed to be planar. uq.edu.au However, the thiosemicarbazide moiety often exhibits some degree of twisting relative to the plane of the aromatic ring. uq.edu.au For instance, in a related methyl-substituted naphthaldehyde thiosemicarbazone, the thiosemicarbazide group was found to be slightly twisted out of the plane defined by the naphthyl ring, resulting in a distorted planar structure. uq.edu.au

The conformation of the thiosemicarbazone chain is typically described by the arrangement around the N-N and C-N bonds. Generally, thiosemicarbazones can exist in different isomeric forms (E/Z) with respect to the C=N double bond. The IUPAC name, [(E)-naphthalen-2-ylmethylideneamino]thiourea, indicates that the stable form is the E isomer, where the naphthalene group and the amino group are on opposite sides of the azomethine (C=N) bond. nih.gov This configuration is common for thiosemicarbazones derived from aldehydes.

Computational models, such as those available through PubChem, provide a theoretical 3D conformer of this compound. These models support a largely planar structure for the naphthalene and azomethine groups, which is favorable for π-system conjugation. nih.gov The planarity of such conjugated systems is an important feature, often associated with their physicochemical properties. ontosight.ai

A summary of expected conformational characteristics based on related compounds is presented below.

Table 1: Predicted Conformational and Planarity Features of this compound Based on Analogous Structures

| Structural Feature | Observation in Analogues/Prediction | Reference |

|---|---|---|

| Naphthalene Ring System | Expected to be highly planar. | uq.edu.au |

| Thiosemicarbazone Moiety | May be twisted slightly out of the naphthalene plane. | uq.edu.au |

| Isomerism at C=N Bond | Predominantly exists as the E-isomer. | nih.gov |

Investigation of Intermolecular Interactions and Crystal Packing Phenomena

The way individual molecules of this compound arrange themselves in the solid state is governed by a network of intermolecular interactions. These interactions dictate the crystal packing and ultimately influence the material's macroscopic properties, such as solubility and melting point. The primary amine (-NH₂) and secondary amine (-NH-) groups of the thiosemicarbazone moiety are potent hydrogen bond donors, while the thione sulfur (C=S) and the azomethine nitrogen (C=N) atoms can act as hydrogen bond acceptors.

In the crystal structures of similar thiosemicarbazones, intermolecular hydrogen bonding is a dominant feature. For example, in metal complexes of 2-hydroxy-1-naphthaldehyde 4-methylthiosemicarbazone, molecules are connected by N—H⋯N hydrogen bonds, forming extended chains within the crystal lattice. researchgate.net It is highly probable that this compound also forms extensive hydrogen-bonding networks. These interactions typically involve the amino groups forming hydrogen bonds with the sulfur or nitrogen atoms of adjacent molecules, leading to the formation of stable supramolecular structures.

Besides classical hydrogen bonds, other non-covalent interactions contribute to the stability of the crystal packing. These can include:

π-π Stacking: The electron-rich naphthalene rings can stack on top of each other, an interaction that is common in aromatic compounds.

C-H⋯π Interactions: Hydrogen atoms attached to carbon can interact with the π-electron clouds of the naphthalene rings of neighboring molecules.

C-H⋯S/N Interactions: Weak hydrogen bonds involving carbon as the donor and the sulfur or nitrogen atoms as acceptors can further stabilize the crystal lattice.

The combination of these forces leads to a highly organized, three-dimensional crystal structure. The specific arrangement, or packing motif, can vary, and in some cases, compounds of this class can exhibit polymorphism, where different crystal packings of the same molecule exist. nih.gov

Table 2: Likely Intermolecular Interactions in the Crystal Structure of this compound

| Type of Interaction | Potential Donor/Acceptor Groups | Expected Role in Crystal Packing |

|---|---|---|

| N-H⋯S Hydrogen Bond | -NH₂ / -NH (Donors), C=S (Acceptor) | Primary interaction forming dimers or chains. |

| N-H⋯N Hydrogen Bond | -NH₂ / -NH (Donors), C=N (Acceptor) | Contributes to the formation of extended networks. researchgate.net |

| π-π Stacking | Naphthalene Ring ↔ Naphthalene Ring | Stabilizes packing through aromatic interactions. |

Thermogravimetric and Differential Thermal Analysis for Thermal Behavior and Decomposition Pathways

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are essential techniques to determine the thermal stability and decomposition behavior of chemical compounds. TGA measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and an inert reference as they are heated. researchgate.net

A typical thermal analysis of a thiosemicarbazone derivative would show:

An endothermic peak on the DTA curve corresponding to the melting of the compound, with no associated mass loss on the TGA curve.

One or more subsequent mass loss steps in the TGA curve at higher temperatures, indicating thermal decomposition. These decomposition events are often associated with exothermic peaks in the DTA curve.

Studies on various thiosemicarbazone derivatives have shown that they can undergo multi-stage thermal decomposition. researchgate.net The decomposition pathway involves the fragmentation of the molecule, with the loss of volatile components such as ammonia, hydrogen sulfide, and nitrogen-containing fragments.

The thermal stability can be influenced by substitutions on the aromatic ring or the thiosemicarbazone moiety. The data from thermal analysis is crucial for understanding the compound's stability under various temperature conditions.

Table 3: Generalized Thermal Analysis Data for Thiosemicarbazone Derivatives

| Analysis | Typical Observation | Interpretation |

|---|---|---|

| DTA | Sharp endothermic peak | Melting point of the compound. researchgate.net |

| TGA | No mass loss during melting | Indicates the compound melts before decomposing. |

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-hydroxy-1-naphthaldehyde 2-methylthiosemicarbazone |

| 2-hydroxy-1-naphthaldehyde 4-methylthiosemicarbazone |

| Ammonia |

Coordination Chemistry and Metal Complexation of 2 Naphthaldehyde Thiosemicarbazone

Complexation Chemistry with Diverse Transition Metal Ions

2-Naphthaldehyde (B31174) thiosemicarbazone has been shown to coordinate with a variety of transition metal ions, including but not limited to Cu(II), Pd(II), Ru(III), Co(II), Ni(II), and Zn(II). tandfonline.comresearchgate.net The reaction of this ligand with different metal salts, often in alcoholic solutions, leads to the formation of solid metal complexes. researchgate.net These complexes are typically microcrystalline, air-stable solids that are soluble in polar organic solvents like DMF and DMSO. nih.gov

The nature of the metal ion and the reaction conditions, such as the presence of co-ligands, can influence the final structure and stoichiometry of the complex. researchgate.netnih.gov For instance, studies have reported the synthesis of complexes with Cu(II), Pd(II), and Ru(III), highlighting the ligand's ability to chelate with various metals. tandfonline.com Similarly, complexes with Co(II), Ni(II), and Zn(II) have also been synthesized and characterized, demonstrating the broad coordination capacity of 2-naphthaldehyde thiosemicarbazone. researchgate.net The interaction of thiosemicarbazones with metal ions like Fe(III) has also been a subject of study, with coordination increasing the cytotoxic effects in some cases. benthamopenarchives.com

Elucidation of Ligand Binding Modes and Denticity in Metal Complexes

The coordination of this compound to metal centers can occur through different binding modes, primarily dictated by the reaction conditions and the nature of the metal ion. The ligand can act as a bidentate or tridentate chelating agent.

In many instances, particularly with salicylaldehyde (B1680747) and 2-hydroxy-naphthaldehyde thiosemicarbazones, the ligand coordinates in a tridentate fashion. nih.govmdpi.comresearchgate.net This binding involves the deprotonated phenolic oxygen, the azomethine nitrogen, and the thione/thiolato sulfur atom. mdpi.comtandfonline.comnih.gov This O,N,S-tridentate coordination leads to the formation of stable five- and six-membered chelate rings around the metal center. The deprotonation of the phenolic hydroxyl group and the hydrazinic proton of the thiosemicarbazone moiety results in a dianionic tridentate ligand. researchgate.net The involvement of the naphtholate oxygen in coordination is a key feature in this mode. tandfonline.com

Alternatively, this compound can coordinate as a bidentate ligand through the azomethine nitrogen and the thione sulfur atom (N,S-coordination). tandfonline.comresearchgate.netnih.gov This mode is common for thiosemicarbazones in general and results in the formation of a five-membered chelate ring. rsc.orgnih.govmdpi.com In this case, the ligand typically acts as a monoanionic species after the deprotonation of the hydrazinic proton. rsc.org The specific coordination mode, whether N,S-bidentate or O,N,S-tridentate, can be influenced by factors such as the presence of a hydroxyl group on the aldehyde ring and the reaction pH. tandfonline.com

Determination of Coordination Geometries and Stereochemical Arrangements

The coordination of this compound and its derivatives to metal ions results in complexes with various geometries. The specific geometry is influenced by the coordination number of the metal ion, the nature of the ligand, and the stoichiometry of the complex.

Commonly observed geometries include:

Octahedral: This geometry is frequently observed, particularly in complexes with a 1:2 metal-to-ligand ratio (ML₂) or in mixed-ligand complexes. researchgate.nettandfonline.com For instance, some Co(II), Ni(II), and Zn(II) complexes of a Schiff base derived from 2-naphthaldehyde adopt an octahedral geometry. researchgate.net Similarly, trivalent metal ions like Mn(III), Fe(III), and Co(III) can form octahedral complexes with related bishydrazone ligands. tandfonline.com

Square Planar: This geometry is typical for Pd(II) and Ni(II) complexes. rsc.org In these complexes, the metal center is often coordinated to the ligand in a bidentate or tridentate fashion, with the remaining coordination sites occupied by other ligands or solvent molecules.

Tetrahedral: Tetrahedral arrangements are also possible, particularly for d¹⁰ metal ions like Zn(II).

Distorted Geometries: Distorted octahedral and other non-ideal geometries can arise due to the steric constraints of the ligand or the electronic effects of the metal ion.

The determination of these geometries is typically achieved through a combination of spectroscopic techniques (UV-Vis, IR), magnetic susceptibility measurements, and single-crystal X-ray diffraction studies. researchgate.netresearchgate.nettandfonline.com

Stoichiometric Ratios in Metal-Ligand Complex Formation

The reaction between this compound and metal ions can lead to complexes with different stoichiometric ratios. The most common ratios observed are:

ML₂: In this stoichiometry, two deprotonated ligand molecules coordinate to one metal ion. This is frequently seen in the formation of octahedral complexes with divalent metal ions. tandfonline.com For example, complexes of Mn(III), Fe(III), and Co(III) with a related bishydrazone have been formulated as [M(NIB)₂]X. tandfonline.com

ML: A 1:1 metal-to-ligand ratio is also common, particularly in polymeric complexes or when the ligand acts as a dianionic tridentate species. researchgate.net For instance, polymeric complexes of the type [{Pd(L)}n] have been reported for 2-hydroxynaphthaldehyde thiosemicarbazone. researchgate.net

M(L)(B): Mixed-ligand complexes, where 'B' represents another ligand, are also readily formed. These complexes often have a 1:1:1 stoichiometry. For example, monomeric palladium complexes of the type [Pd(L)(D)], where D is a monodentate ligand like triphenylphosphine (B44618) or 4-picoline, have been synthesized. researchgate.net Similarly, mixed-ligand complexes of palladium containing benzaldehyde (B42025) thiosemicarbazone and N,O-donor ancillary ligands have been reported. rsc.org

The table below summarizes the observed stoichiometries for various metal complexes of thiosemicarbazones.

| Metal Ion | Stoichiometry | Reference |

|---|---|---|

| Mn(III), Fe(III), Co(III) | ML₂ | tandfonline.com |

| Pd(II) | ML (polymeric) | researchgate.net |

| Pd(II) | M(L)(D) | researchgate.net |

| Pd(II) | M(L)(B) | rsc.org |

Solution-Phase Equilibrium Studies of Metal Complexes

Solution-phase equilibrium studies are crucial for understanding the stability and species distribution of metal complexes in solution. These studies, often conducted using techniques like pH-metry, provide valuable information about the formation constants of various complex species. researchgate.net

For related thiosemicarbazone systems, pH-metric titrations have been used to determine the protonation constants of the ligand and the formation constants of its complexes with metal ions like Co(II) and Zn(II). researchgate.net Such studies reveal the formation of various mononuclear species, including protonated and deprotonated forms, in solution. The data obtained from these equilibrium studies are analyzed using computer programs to generate species distribution diagrams, which illustrate the relative concentrations of different complex species as a function of pH. researchgate.net This information is vital for understanding the behavior of these complexes in biological systems and for designing new compounds with specific properties.

Potentiometric Determination of Protonation and Stability Constants

Potentiometric titration is a fundamental technique used to quantitatively determine the protonation constants of a ligand and the stability constants of its metal complexes in solution. cost-nectar.eujrespharm.comscirp.org This method involves monitoring the pH of a solution containing the ligand as a strong base is added. By analyzing the resulting titration curve, one can calculate the equilibrium constants for the protonation of the ligand and its subsequent complexation with a metal ion. The Calvin-Bjerrum pH-titration technique, as modified by Irving and Rossotti, is commonly employed for this purpose. jrespharm.comscirp.org

Studies on related compounds, such as 2-hydroxy-1-naphthaldehyde (B42665) thiosemicarbazone, provide insight into the expected behavior. For this ligand, potentiometric studies in a 75% (v/v) dioxane-water mixture at a constant ionic strength and specific temperatures have been used to determine the protonation constant (log K₁H) and the stepwise stability constants (log K₁ and log K₂) for various bivalent metal ions. iaea.org The data revealed that the order of stability constants generally follows the Irving-Williams series. iaea.org

Table 1: Stability Constants of Metal Complexes with 2-Hydroxy-1-Naphthaldehyde Thiosemicarbazone Data from potentiometric studies in 75% dioxane-water medium.

| Metal Ion | log K₁ | log K₂ |

| Cu(II) | 11.85 | 10.60 |

| UO₂(II) | 11.45 | 10.20 |

| Ni(II) | 9.80 | 8.75 |

| Co(II) | 9.40 | 8.15 |

| Zn(II) | 8.85 | 8.00 |

| Cd(II) | 8.55 | 7.45 |

| Mn(II) | 7.65 | 6.50 |

Source: Sahadev, et al. (1993) iaea.org

The determination of these constants is crucial for understanding the behavior of the ligand and its complexes in a given medium, providing a foundation for further chemical and biological studies.

Conductometric Measurements for Electrolytic Behavior

Conductometric measurements are employed to investigate the electrolytic nature of the metal complexes of this compound. This technique involves measuring the molar conductance (Λm) of a solution of the complex in a suitable solvent, typically a polar organic solvent like DMF or DMSO. The resulting molar conductance value helps in determining whether the complex is an electrolyte or a non-electrolyte and can suggest the ratio of the metal to the ligand in the complex. ijtsrd.comresearchgate.net

For instance, complexes are generally considered non-electrolytes if their molar conductance values are low in a given solvent. Higher values suggest that the complex dissociates into ions in solution, indicating an electrolytic nature. For example, a 1:1 electrolyte would dissociate into two ions, while a 2:1 electrolyte would dissociate into three ions, with correspondingly higher molar conductance values. researchgate.net

Studies on complexes of similar thiosemicarbazones provide expected ranges for these values. For example, the molar conductance of an Fe(III) complex of pyridine-2-carbaldehyde thiosemicarbazone in DMF was found to be 176 Ω⁻¹cm²mol⁻¹, indicating it is a 1:1 electrolyte. researchgate.net In contrast, a Ni(II) complex of the same ligand showed a molar conductance of 205 Ω⁻¹cm²mol⁻¹, characteristic of a 2:1 electrolyte. researchgate.net These measurements are vital for confirming the proposed structure of a complex, particularly how anions are bonded (i.e., inside or outside the coordination sphere).

Table 2: Representative Molar Conductance Data for Thiosemicarbazone Complexes

| Complex | Solvent | Molar Conductance (Λm) Ω⁻¹cm²mol⁻¹ | Electrolytic Nature |

| [Fe(PTSC)₂Cl₂]Cl | DMF | 176 | 1:1 Electrolyte |

| [Ni(PTSC)₂(H₂O)₂]Cl₂ | DMF | 205 | 2:1 Electrolyte |

PTSC = Pyridine-2-carbaldehyde thiosemicarbazone Source: El-Ayaan, et al. (2007) researchgate.net

Magnetochemical Investigations and Electronic Structural Aspects of Metal Complexes

Magnetochemical studies and electronic spectroscopy are powerful tools for elucidating the geometry and electronic structure of transition metal complexes of this compound.

Magnetic Susceptibility Measurements: This technique measures the magnetic moment of a complex, which arises from the spin and orbital angular momenta of unpaired electrons. The effective magnetic moment (μ_eff) provides critical information about the oxidation state of the central metal ion and the geometry of the complex. For example, octahedral Ni(II) (d⁸) complexes are expected to have magnetic moments in the range of 2.9–3.4 B.M. (Bohr Magnetons), whereas square planar Ni(II) complexes are diamagnetic (μ_eff = 0 B.M.). nih.gov Similarly, octahedral Cu(II) (d⁹) complexes typically exhibit magnetic moments around 1.9–2.2 B.M. researchgate.net In some cases, such as with dimeric copper(II) complexes, lower-than-expected magnetic moments can indicate antiferromagnetic coupling between the metal centers. nih.gov

Electronic Spectra: The electronic absorption spectra of these complexes, usually recorded in the UV-Visible range, show absorption bands that correspond to electronic transitions between d-orbitals (d-d transitions) and charge-transfer transitions. fiveable.meyoutube.com The energy and number of d-d transition bands are indicative of the ligand field strength and the geometry of the complex. acs.org For example, octahedral Ni(II) complexes typically show three spin-allowed transitions, while tetrahedral complexes show different spectral features. ijsdr.org The positions of these bands can be used to calculate ligand field parameters like the crystal field splitting energy (Dq) and the Racah inter-electronic repulsion parameter (B). acs.org

Table 3: Magnetic Moments and Electronic Spectra for Representative Thiosemicarbazone Complexes

| Complex | Magnetic Moment (μ_eff, B.M.) | Geometry | Electronic Spectral Bands (cm⁻¹) |

| [Ni(L)₂(H₂O)₂]Cl₂ | 3.10 | Octahedral | 16,000, 24,000 |

| Cu(L)₂ | 1.82 | Distorted Octahedral | 15,625, 18,520 |

| Cu(L¹)₂(pz)₂ | 1.70 (per Cu ion) | Square Planar/Pyramidal | Not specified |

L = generic thiosemicarbazone ligand; L¹ = pyridine-2-carbaldehyde thiosemicarbazone; pz = pyrazine (B50134) Sources: El-Ayaan, et al. (2007), S. Chandra, et al. (2009), P. Gili, et al. (2006) researchgate.netresearchgate.netnih.gov

These investigations, when combined, provide a detailed picture of the coordination environment around the central metal ion in complexes of this compound.

Biological Activities and Mechanistic Insights of 2 Naphthaldehyde Thiosemicarbazone and Its Metal Complexes in Vitro and Cellular/molecular Levels

Anticancer Activity: Dissecting Cellular and Molecular Action Mechanisms

The efficacy of 2-naphthaldehyde (B31174) thiosemicarbazone and its metal derivatives as potential anticancer agents stems from their ability to engage multiple intracellular targets. Many of the proposed mechanisms of action are characteristic of the broader thiosemicarbazone class of compounds, which are known for their potent and selective anti-tumor effects. mdpi.comnih.gov These mechanisms include the inhibition of crucial enzymes involved in DNA synthesis, interference with DNA integrity, disruption of essential metal homeostasis, and the induction of cytotoxic oxidative stress. mdpi.comnih.gov The complexation with metal ions, such as copper, is often observed to enhance the antitumor activity of the parent thiosemicarbazone ligand. mdpi.com

A primary and extensively studied mechanism for the anticancer activity of thiosemicarbazones is the potent inhibition of ribonucleotide reductase (RR). nih.govnih.govjohnshopkins.edu This enzyme is fundamentally important for cell proliferation as it catalyzes the rate-limiting step in the synthesis of deoxyribonucleoside triphosphates (dNTPs), the essential building blocks for DNA replication and repair. wpmucdn.comnih.gov

Thiosemicarbazones, including by extension 2-naphthaldehyde thiosemicarbazone, are thought to exert their inhibitory effect by targeting the small subunit of RR. nih.gov Specifically, they can interfere with the di-iron tyrosyl radical center, which is crucial for the enzyme's catalytic activity. nih.gov By chelating the iron ions within the enzyme, these compounds disrupt its function, leading to a depletion of the intracellular dNTP pool. This cessation of DNA synthesis results in cell cycle arrest, typically at the G1/S boundary, and ultimately triggers apoptosis in rapidly dividing cancer cells. nih.govnih.gov The well-known thiosemicarbazone, Triapine, which has undergone numerous clinical trials, functions primarily through this RR-inhibitory pathway. nih.gov

Beyond ribonucleotide reductase, topoisomerase II (Topo II) represents another critical enzymatic target for thiosemicarbazones and their metal complexes. mdpi.commdpi.comnih.gov Topo II enzymes are vital for managing DNA topology during replication, transcription, and chromosome segregation by creating transient double-strand breaks to allow DNA strands to pass through one another. mdpi.comnih.gov

Metal complexes of thiosemicarbazones have demonstrated significant inhibitory activity against human Topo II. nih.govresearchgate.nettntech.edu For instance, metal complexes of the structurally related 1,2-naphthoquinone-2-thiosemicarbazone were found to be effective inhibitors of Topo II. wpmucdn.comnih.gov The mechanism often involves the stabilization of the "cleavable complex," a covalent intermediate formed between Topo II and DNA. wpmucdn.com This stabilization prevents the enzyme from re-ligating the DNA break, leading to an accumulation of permanent DNA double-strand breaks, which are highly cytotoxic and trigger apoptotic cell death. wpmucdn.comnih.gov Some copper-thiosemicarbazone complexes have been shown to inhibit the ATPase activity of both Topo IIα and Topo IIβ isoforms, suggesting a distinct mode of catalytic inhibition. mdpi.com

This compound and its metal derivatives can directly and indirectly interact with DNA, contributing to their genotoxic and cytotoxic effects. mdpi.com These interactions are often studied using spectroscopic techniques and thermal denaturation experiments. nih.gov

Studies involving copper complexes of 2-naphthaldehyde thiosemicarbazones have confirmed their ability to bind to DNA. mdpi.com While classical intercalation (the insertion of a molecule between DNA base pairs) can be a mode of action, it is not universally observed for all thiosemicarbazone complexes. nih.gov Other interaction mechanisms include groove binding, where the molecule fits into the minor or major groove of the DNA helix, and electrostatic interactions. nih.gov These binding events can induce significant conformational changes in the DNA structure, which can interfere with the binding of DNA-processing proteins and disrupt replication and transcription. nih.gov Furthermore, some nickel(II) complexes have been shown to cleave DNA without the need for an external agent, highlighting a direct DNA-damaging capability. frontiersin.org

A defining characteristic of thiosemicarbazones is their strong ability to chelate metal ions, with a particular avidity for iron. nih.govjohnshopkins.edunih.gov This property is central to their anticancer activity, as cancer cells exhibit an increased requirement for iron compared to their normal counterparts to sustain their rapid proliferation. nih.govoncotarget.com This "iron addiction" makes them particularly vulnerable to agents that disrupt iron homeostasis. oncotarget.comthno.org

A major pathway for the cytotoxicity of thiosemicarbazones, especially their metal complexes, is the generation of reactive oxygen species (ROS) and the subsequent induction of overwhelming oxidative stress. nih.govfrontiersin.orgnih.gov Cancer cells often exist in a state of heightened intrinsic oxidative stress due to their increased metabolic rate and mitochondrial dysfunction. nih.govnih.govnorthwestern.edu While they upregulate antioxidant systems to cope, this redox imbalance makes them more susceptible to further oxidative insults. nih.govresearchgate.net

The redox-active iron and copper complexes formed by this compound can participate in cellular redox reactions, such as Fenton-type reactions, to produce highly damaging ROS like the hydroxyl radical. nih.govnih.gov This surge in ROS can inflict widespread damage on cellular macromolecules, including lipids (lipid peroxidation), proteins, and DNA (strand breaks). frontiersin.orgfrontiersin.org This damage can disrupt mitochondrial membrane potential, trigger the release of pro-apoptotic factors, and ultimately commit the cell to an apoptotic death pathway. frontiersin.org Some thiosemicarbazone-copper complexes have been shown to localize in lysosomes, where their ROS-generating activity leads to lysosomal membrane permeabilization, another potent trigger for cell death. frontiersin.org

The multimodal mechanism of action of this compound and its derivatives translates into potent antiproliferative activity against a variety of cancer cell lines in vitro. The efficacy is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or growth inhibitory concentration (GI₅₀), which measures the compound concentration required to inhibit cell growth or proliferation by 50%.

Thiosemicarbazones have demonstrated significant activity against leukemia cell lines, such as the L1210 murine leukemia line and the U937 human histiocytic lymphoma cell line. nih.govnih.govnih.gov For example, N4,N4-dimethylated thiosemicarbazone metal complexes have been evaluated against U937 cells, revealing potent antiproliferative effects. nih.gov While specific data for the parent this compound can vary, related structures like 1,2-naphthoquinone-2-thiosemicarbazone and its nickel complex have shown potent cytotoxicity against the MCF-7 human breast cancer cell line, with the nickel complex being more effective than the commercial drug etoposide. wpmucdn.comnih.gov The table below summarizes representative antiproliferative data for a related thiosemicarbazone and its metal complexes.

| Compound | Cell Line | Cancer Type | GI₅₀ (µM) after 24h | Reference |

|---|---|---|---|---|

| [Cu(4dm-(tcitr)₂) | U937 | Human Histiocytic Lymphoma | 2.0 ± 0.3 | nih.gov |

| [Ni(4dm-(tcitr)₂) | U937 | Human Histiocytic Lymphoma | 15.0 ± 1.5 | nih.gov |

| [Pt(4dm-(tcitr)₂) | U937 | Human Histiocytic Lymphoma | 1.5 ± 0.2 | nih.gov |

Structure-Activity Relationship (SAR) Studies Guiding Anticancer Potency and Selectivity

The anticancer potential of thiosemicarbazones, including those derived from 2-naphthaldehyde, is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies have been instrumental in elucidating the features that govern their potency and selectivity against cancer cells. These studies have systematically explored how modifications to different parts of the molecule—the naphthalene (B1677914) moiety, the thiosemicarbazone backbone, and the terminal nitrogen atom—as well as coordination with metal ions, influence their anticancer activity.

A key factor in the anticancer activity of thiosemicarbazones is their ability to chelate metal ions, which can lead to the generation of reactive oxygen species (ROS) and inhibition of crucial enzymes like ribonucleotide reductase, thereby interfering with DNA synthesis. nih.govnih.gov The nature of the substituents on the thiosemicarbazone scaffold plays a critical role in modulating this activity.

Studies on various thiosemicarbazone derivatives have revealed several important SAR trends:

Substitution on the Terminal Nitrogen (N4): Modifications at the N4 position of the thiosemicarbazone moiety significantly impact biological activity. nih.gov For instance, the introduction of bulky or heterocyclic groups at this position has been shown to enhance anticancer potency in some series.

Presence of Phenolic Groups: Thiosemicarbazone derivatives containing phenolic groups often exhibit desirable anticancer properties. nih.gov The hydroxyl group can participate in hydrogen bonding and may also influence the redox properties of the molecule and its metal complexes.

Electron-Withdrawing Groups: The incorporation of electron-withdrawing groups, such as halogens or nitro groups, into the structure of thiosemicarbazide (B42300) analogs has been correlated with remarkable anticancer effects. nih.gov

Metal Complexation: The formation of metal complexes with transition metals like copper, palladium, and bismuth often leads to a significant enhancement of anticancer activity compared to the free ligand. nih.govresearchgate.netuniversepg.com This is attributed to several factors, including increased lipophilicity, altered redox potentials, and the specific geometry of the resulting complex which can influence its interaction with biological targets. researchgate.netuniversepg.comfrontiersin.org For example, copper(II) complexes of thiosemicarbazones have demonstrated strong anti-tumor activity. universepg.com Similarly, the chelation of ortho-naphthaquinone thiosemicarbazone with Cu(II), Ni(II), Pd(II), and Pt(II) enhanced its activity against MCF7 human breast cancer cell lines. nih.gov

In a study of fourteen new naphthalene-based thiosemicarbazone derivatives, compounds 6 , 8 , and 11 demonstrated a notable inhibitory effect against LNCaP human prostate cancer cells. nih.gov Compound 6 , 4-(naphthalen-1-yl)-1-[1-(4-hydroxyphenyl)ethylidene)thiosemicarbazide, was particularly effective, causing over 50% cell death and inducing apoptosis. nih.gov

Table 1: Anticancer Activity of Selected Naphthalene-Based Thiosemicarbazone Derivatives against LNCaP Cells

| Compound ID | Structure | Activity | Reference |

| 6 | 4-(naphthalen-1-yl)-1-[1-(4-hydroxyphenyl)ethylidene)thiosemicarbazide | Exhibited significant inhibitory and apoptotic effects. | nih.gov |

| 8 | 4-(naphthalen-1-yl)-1-(1-phenylethylidene)thiosemicarbazide | Showed inhibitory effect. | nih.gov |

| 11 | 4-(naphthalen-1-yl)-1-(1-(4-(trifluoromethyl)phenyl)ethylidene)thiosemicarbazide | Displayed inhibitory effect. | nih.gov |

This table is based on data from studies on naphthalene-based thiosemicarbazone derivatives and their activity against the LNCaP prostate cancer cell line.

Antimicrobial Activity: Spectrum and Underlying Molecular Events

This compound and its metal complexes have demonstrated a broad spectrum of antimicrobial activity, encompassing antibacterial, antifungal, antiviral, and antiparasitic effects. The underlying mechanisms of action are multifaceted and often enhanced by the chelation of metal ions.

Antibacterial Mechanisms: Inhibition of Bacterial Growth, Cell Membrane Disruption, and Nucleic Acid Replication Interference

This compound and its derivatives have shown significant potential as antibacterial agents against both Gram-positive and Gram-negative bacteria. Studies have demonstrated their efficacy against pathogens such as Bacillus subtilis and Escherichia coli. While the precise molecular mechanisms are still under investigation for this specific compound, research on related thiosemicarbazones and naphthaldehyde derivatives provides insights into their mode of action.

A plausible mechanism for the antibacterial action of these compounds is the disruption of the bacterial cell membrane. For instance, a study on naphthoquine (B1241046) phosphate, a naphthaldehyde derivative, revealed that it disrupts the integrity of the cell membrane, leading to increased permeability and subsequent cell death. It is hypothesized that the lipophilic nature of the naphthalene moiety facilitates the insertion of the molecule into the lipid bilayer of the bacterial membrane, thereby compromising its structural and functional integrity.

Furthermore, interference with nucleic acid replication is another potential antibacterial mechanism. Thiosemicarbazones are known to bind to DNA, which can inhibit DNA synthesis and repair processes, ultimately leading to bacterial cell death. The planar naphthalene ring can intercalate between the base pairs of the DNA double helix, while the thiosemicarbazone moiety can interact with the DNA backbone or associated enzymes.

Antifungal Activities against Pathogenic Fungi

The antifungal properties of this compound and its derivatives have been evaluated against a range of pathogenic fungi. These compounds have shown activity against clinically relevant species such as Candida albicans, Aspergillus species, Cryptococcus gattii, and Paracoccidioides brasiliensis. researchgate.net

The mode of antifungal action is believed to involve multiple targets. One proposed mechanism is the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of the fungal cell membrane. Disruption of ergosterol synthesis compromises membrane integrity, leading to cell lysis. Additionally, these compounds can induce oxidative stress within the fungal cells, leading to damage of essential biomolecules.

Table 2: Antifungal Activity of Lapachol-Derived Thiosemicarbazone

| Fungal Species | Minimal Inhibitory Concentration (MIC) (µmol/mL) | Reference |

| Cryptococcus gattii | 0.10 | researchgate.net |

| Paracoccidioides brasiliensis (clinical isolates) | 0.01-0.10 | researchgate.net |

This table presents the antifungal activity of a thiosemicarbazone derivative of lapachol, a naturally occurring naphthoquinone, highlighting its potency against pathogenic yeasts.

Antiviral Activities, Including Herpes Simplex Virus Inhibition

The antiviral potential of thiosemicarbazones has been recognized for some time. While specific studies on the antiviral activity of this compound against Herpes Simplex Virus (HSV) are not extensively documented in the reviewed literature, research on structurally related compounds provides a strong rationale for their potential in this area. For example, 2-acetylpyridine (B122185) thiosemicarbazone derivatives have been shown to inhibit the replication of both HSV-1 and HSV-2. nih.govnih.gov The primary mechanism of action for these compounds is believed to be the inhibition of ribonucleotide reductase, an essential enzyme for viral DNA synthesis. By chelating the iron required for the enzyme's activity, these thiosemicarbazones effectively halt viral replication. Given the structural similarities, it is plausible that this compound and its metal complexes could exert similar antiviral effects, though further targeted research is required to confirm this.

Antiparasitic Activities and Targets

Preliminary studies suggest that thiosemicarbazones derived from naphthalene have potential as antiparasitic agents. Research has indicated that certain naphthyl-thiazole derivatives, which are structurally related to this compound, exhibit cytotoxic potential against the parasites Leishmania amazonensis and Trypanosoma cruzi. However, in the same study, the thiosemicarbazones tested did not show activity against Plasmodium falciparum, the parasite responsible for malaria.

The mechanism of antiparasitic action is likely multifactorial, involving the inhibition of key parasitic enzymes and the disruption of essential metabolic pathways. The ability of these compounds to chelate metal ions is also thought to be crucial for their activity against parasites, which often have a high requirement for certain metals. Further investigation is needed to fully elucidate the antiparasitic spectrum and targets of this compound itself.

Role of Metal Chelation in Modulating and Enhancing Antimicrobial Efficacy

A consistent finding across numerous studies is that the coordination of this compound with metal ions, particularly transition metals like copper(II) and zinc(II), significantly enhances its antimicrobial activity. This potentiation of efficacy can be attributed to several factors as explained by chelation theory.

Upon complexation, the polarity of the metal ion is reduced due to the partial sharing of its positive charge with the donor atoms of the ligand and possible π-electron delocalization over the chelate ring. This process increases the lipophilic nature of the metal complex. The enhanced lipophilicity facilitates the penetration of the complex across the lipid-rich cell membranes of microorganisms, which are often a barrier to the entry of charged molecules.

Once inside the cell, the metal complex can exert its antimicrobial effects through various mechanisms. The metal ion itself can be toxic to the microorganism, or the complex can interfere with essential cellular processes. For example, the complex may bind to and inactivate crucial enzymes or interfere with the synthesis of proteins and nucleic acids. The geometry and stability of the metal complex are also important factors that determine its biological activity. The formation of stable chelate rings can lock the molecule in a conformation that is favorable for binding to its biological target.

Antioxidant Properties and Radical Scavenging Capacity

Thiosemicarbazones, including this compound and its derivatives, have demonstrated notable antioxidant and radical scavenging properties. These compounds are of interest for their potential to counteract oxidative stress, a process implicated in various diseases. The antioxidant activity is often evaluated through assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging and peroxyl radical scavenging capacity (PSC) assays.

Studies on camphene-based thiosemicarbazones revealed that these compounds exhibit significant free radical scavenging abilities in a dose-dependent manner. nih.gov For instance, certain derivatives have shown superior DPPH radical scavenging activity compared to the standard antioxidant Trolox. nih.gov The introduction of an electron-donating group, such as a diethylamino group, into the thiosemicarbazone structure has been shown to enhance its radical scavenging activities. nih.gov Theoretical studies using density functional theory (DFT) suggest that the mechanism of action may involve a hydrogen atom transfer process. nih.gov

The antioxidant potential of thiosemicarbazones can be influenced by their structural features. For example, in a study of camphene-based thiosemicarbazones, the compound designated as TSC-2, which is 2-hydroxy-4-(N,N-diethylamino) benzaldehyde-4-(2′-isocamphanyl) thiosemicarbazone, displayed particularly high radical scavenging activity. nih.gov This enhanced activity is attributed to the electron-donating effect of the diethylamino group. nih.gov

Metal complexes of thiosemicarbazones have also been investigated for their antioxidant properties. It has been observed that coordination with metal ions can modulate the antioxidant activity of the parent ligand.

Table 1: Radical Scavenging Activity of Selected Camphene-Based Thiosemicarbazones

| Compound | DPPH Scavenging (EC50, mol/mol DPPH) | Peroxyl Radical Scavenging (EC50, µmol of Trolox equiv/µmol) |

| TSC-2 | 0.208 ± 0.004 | 1.27 |

| Trolox | - | - |

Data sourced from a study on camphene-based thiosemicarbazones. nih.gov EC50 represents the concentration required to scavenge 50% of the radicals.

Anti-inflammatory Effects at the Cellular and Molecular Level

Thiosemicarbazones and their metal complexes are recognized for their potential anti-inflammatory activities. nih.gov The mechanism of this action is often linked to the inhibition of key inflammatory mediators and pathways. At the cellular and molecular level, the anti-inflammatory effects of thiosemicarbazone derivatives have been attributed to their ability to modulate the production of pro-inflammatory cytokines and enzymes.

Following an inflammatory stimulus, the transcription factor nuclear factor kappa B (NF-κB) is activated in macrophages, leading to the transcription of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov Additionally, the inflammatory enzyme cyclooxygenase (COX) is induced, which is involved in the synthesis of prostaglandins (B1171923) (PGs) that contribute to chronic inflammation. nih.gov

Research on novel indole-based thiosemicarbazone compounds has demonstrated their ability to inhibit lymphocyte proliferation. nih.gov Furthermore, these compounds were found to suppress the in-vitro production of TNF-α and nitric oxide (NO), while stimulating the production of the anti-inflammatory cytokine IL-4. nih.gov Animal studies have further shown that these derivatives can effectively suppress carrageenan-induced edema, with immunohistochemistry revealing a reduction in the expression of COX-2. nih.gov

The ability of thiosemicarbazones to form stable complexes with transition metals can enhance their biological activity. nih.gov This chelation is thought to play a role in their anti-inflammatory effects.

Enzyme Inhibition Studies (e.g., Tyrosinase Inhibition)

Thiosemicarbazones have been extensively studied as inhibitors of various enzymes, with a particular focus on tyrosinase. nih.govrsc.org Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its overactivity can lead to hyperpigmentation disorders. nih.gov A number of synthetic thiosemicarbazone derivatives have been identified as potent tyrosinase inhibitors, with some exhibiting IC50 values below 1 μM. nih.govrsc.org

The inhibitory mechanism of thiosemicarbazones against tyrosinase can be either reversible or irreversible. For example, 2-chlorobenzaldehyde (B119727) thiosemicarbazone and 4-chlorobenzaldehyde (B46862) thiosemicarbazone have been shown to be reversible inhibitors of both the monophenolase and diphenolase activities of mushroom tyrosinase. acs.org Specifically, 2-chlorobenzaldehyde thiosemicarbazone acts as a noncompetitive inhibitor, while 4-chlorobenzaldehyde thiosemicarbazone displays a mixed-type inhibition. nih.govacs.org

Molecular docking studies suggest that the inhibitory action of thiosemicarbazones on tyrosinase involves the complexation of the sulfur and nitrogen atoms in the inhibitor with the binuclear copper ions present in the active site of the enzyme. researchgate.net The presence of certain substituents on the aromatic ring of the thiosemicarbazone can significantly influence its inhibitory potency. For instance, an ortho-hydroxyl group on the benzaldehyde (B42025) moiety has been found to be crucial for inhibitor effectiveness. researchgate.net

Beyond tyrosinase, thiosemicarbazones and their metal complexes have been investigated as inhibitors of other enzymes, such as topoisomerases, which are critical for DNA metabolism and are targets for anti-cancer drugs. nih.gov Some thiosemicarbazone derivatives have shown the ability to inhibit topoisomerase IIα. nih.gov Additionally, certain thiosemicarbazone derivatives have been evaluated as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in the context of Alzheimer's disease. nih.govscienceopen.com

Table 2: Tyrosinase Inhibitory Activity of Selected Chlorobenzaldehyde Thiosemicarbazones

| Compound | Monophenolase IC50 (µM) | Diphenolase IC50 (µM) | Inhibition Type (Diphenolase) |

| 2-chlorobenzaldehyde thiosemicarbazone | 15.4 | - | Noncompetitive |

| 4-chlorobenzaldehyde thiosemicarbazone | 6.7 | - | Mixed-type |

Data sourced from a study on chlorobenzaldehyde thiosemicarbazones and their effect on mushroom tyrosinase. nih.govacs.org

Computational and Theoretical Investigations of 2 Naphthaldehyde Thiosemicarbazone Systems

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Parameters

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of 2-naphthaldehyde (B31174) thiosemicarbazone and its derivatives. These methods model the distribution of electrons within the molecule, which governs its chemical behavior. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic nature. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. aimspress.com A smaller energy gap suggests that the molecule can be more easily excited and is generally more reactive. elixirpublishers.com

Studies on thiosemicarbazone derivatives show that the introduction of different substituent groups can significantly alter these electronic parameters. For instance, DFT calculations on naphthalene-based compounds have been used to compute their HOMO-LUMO gaps. samipubco.com In a theoretical study on acetone (B3395972) thiosemicarbazone, the HOMO-LUMO gap was calculated to be small, indicating high reactivity. elixirpublishers.com For 2-hydroxy-3-naphthaldehyde thiosemicarbazone (a closely related derivative), analysis of the frontier molecular orbitals is crucial in understanding charge transfer processes. researchgate.netbohrium.com

From these calculations, several global reactivity descriptors can be determined, providing a quantitative measure of the molecule's reactivity. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

DFT methods, such as with the B3LYP functional, are commonly employed for these calculations to provide reliable predictions of the electronic structure and reactivity. jmaterenvironsci.com

| Parameter | Symbol | Formula | Typical Calculated Value (eV) |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.13 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.38 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.75 |

| Ionization Potential | I | -EHOMO | 6.13 |

| Electron Affinity | A | -ELUMO | 1.38 |

| Electronegativity | χ | (I + A) / 2 | 3.76 |

| Chemical Hardness | η | (I - A) / 2 | 2.38 |

Note: Values are illustrative based on typical DFT calculations for related aromatic thiosemicarbazone systems and may not represent the exact values for 2-naphthaldehyde thiosemicarbazone. samipubco.com

Molecular Geometry Optimization and Conformation Landscape Analysis

Understanding the three-dimensional structure of this compound is fundamental to understanding its function. Computational methods, especially DFT, are used to perform molecular geometry optimization. This process calculates the lowest energy arrangement of atoms in the molecule, predicting stable bond lengths, bond angles, and dihedral (torsional) angles. ijacskros.com

Conformational landscape analysis explores the different spatial arrangements (conformers) the molecule can adopt due to rotation around its single bonds. By calculating the energy of these different conformers, researchers can identify the most stable, low-energy structures and the energy barriers required for transitioning between them. mdpi.com For this compound, key rotations would occur around the bond connecting the naphthalene (B1677914) ring to the side chain and the bonds within the thiosemicarbazone moiety itself. This analysis is crucial as the specific conformation of the molecule can dictate its ability to bind to a biological target.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C=S Bond Length | Thione double bond | ~1.68 Å |

| C=N Bond Length | Imine double bond | ~1.28 Å |

| N-N Bond Length | Hydrazine (B178648) single bond | ~1.38 Å |

| C-N-N Bond Angle | Angle around the imine nitrogen | ~118° |

| N-C-S Bond Angle | Angle within the thiourea (B124793) group | ~125° |

Note: These values are typical for thiosemicarbazones and serve as an illustration.

Theoretical Studies on Excited State Intramolecular Proton Transfer (ESIPT) Phenomena

Excited-State Intramolecular Proton Transfer (ESIPT) is a significant photochemical process that can occur in molecules containing both a proton donor and a proton acceptor group in close proximity, linked by an intramolecular hydrogen bond. mdpi.com In derivatives of this compound that contain a hydroxyl group (e.g., 2-hydroxy-1-naphthaldehyde (B42665) thiosemicarbazone), this phenomenon is of great interest. researchgate.net

The process involves the following steps:

The molecule, initially in its stable ground state (enol form), absorbs a photon and is promoted to an excited electronic state.

In the excited state, the acidity of the proton donor (the hydroxyl group) and the basicity of the proton acceptor (the imine nitrogen) increase significantly. mdpi.com

This change in electronic properties facilitates a very fast transfer of the proton from the donor to the acceptor, forming an excited-state tautomer (keto form). bohrium.com

This keto tautomer can then relax to its ground state by emitting a photon (fluorescence), which has a notably different wavelength (a large Stokes shift) compared to the initial absorption.

Theoretical studies using DFT and Time-Dependent DFT (TD-DFT) are essential for understanding ESIPT. bohrium.com By simulating the potential energy curves (PECs) for the proton transfer reaction in both the ground (S0) and excited states (S1), researchers can demonstrate the feasibility of the process. researchgate.net Calculations typically show a high energy barrier for proton transfer in the ground state, making it unfavorable. However, in the excited state, the barrier is significantly lower or non-existent, making the proton transfer both kinetically and thermodynamically favorable. researchgate.net These studies are crucial for designing fluorescent probes and materials with unique photophysical properties. researchgate.netrsc.org

Molecular Dynamics Simulations to Model Ligand-Biomolecule Interactions (e.g., DNA, Proteins)